molecular formula C19H18ClN3 B14623096 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine CAS No. 59528-24-4

4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine

Cat. No.: B14623096
CAS No.: 59528-24-4
M. Wt: 323.8 g/mol
InChI Key: PMPGALJMDJBDRR-UHFFFAOYSA-N
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Description

4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) which is bonded to two aryl groups. This particular compound is notable for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloro-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. This intermediate is then coupled with N-ethylnaphthalen-1-amine in an alkaline medium to yield the desired azo compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale operations. Continuous flow reactors are often employed to maintain the necessary low temperatures and to ensure efficient mixing of reactants. The use of automated systems helps in controlling the reaction parameters precisely, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.

    Reduction: Reduction reactions typically break the azo bond, leading to the formation of the corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of nitro compounds or quinones.

    Reduction: Reduction typically yields the corresponding aromatic amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine primarily involves its ability to form stable complexes with various substrates. The diazenyl group (-N=N-) can participate in electron transfer processes, making it useful in redox reactions. Additionally, the compound can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol: Another azo compound used as a dye.

    4-[(E)-(4-Bromophenyl)diazenyl]benzene-1,3-diol: Similar in structure but with different substituents affecting its reactivity and applications.

    4-[(E)-(4-Methylphenyl)diazenyl]benzene-1,3-diol: Shares the diazenyl group but has different electronic properties due to the methyl substituent.

Uniqueness

4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine is unique due to the presence of both chloro and methyl groups on the phenyl ring, which influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in dye-sensitized solar cells and as a pH indicator .

Properties

CAS No.

59528-24-4

Molecular Formula

C19H18ClN3

Molecular Weight

323.8 g/mol

IUPAC Name

4-[(4-chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine

InChI

InChI=1S/C19H18ClN3/c1-3-21-18-10-11-19(16-7-5-4-6-15(16)18)23-22-17-9-8-14(20)12-13(17)2/h4-12,21H,3H2,1-2H3

InChI Key

PMPGALJMDJBDRR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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